2-Acetamido-3,5-dimethylbenzoic acid
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Overview
Description
2-Acetamido-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol This compound is characterized by the presence of an acetamido group attached to a benzoic acid core, which is further substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
The synthesis of 2-Acetamido-3,5-dimethylbenzoic acid can be achieved through several routes. One common method involves the acylation of 3,5-dimethylbenzoic acid with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial production methods often involve the oxidation of mesitylene (1,3,5-trimethylbenzene) using a composite catalyst and an adjuvant. The process includes heating the mixture and introducing oxygen to carry out the oxidation reaction. The resulting product is then distilled, filtered, dried, and recrystallized to obtain 3,5-dimethylbenzoic acid, which can be further acylated to produce this compound .
Chemical Reactions Analysis
2-Acetamido-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Hydrolysis: The acetamido group can be hydrolyzed to yield the corresponding amine and acetic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Acetamido-3,5-dimethylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamido-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions, further modulating its biological activity .
Comparison with Similar Compounds
2-Acetamido-3,5-dimethylbenzoic acid can be compared with other similar compounds, such as:
3,5-Dimethylbenzoic acid: Lacks the acetamido group, resulting in different chemical and biological properties.
2-Acetamidobenzoic acid: Similar structure but without the methyl groups, leading to variations in reactivity and applications.
2-Amino-3,5-dimethylbenzoic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-acetamido-3,5-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-6-4-7(2)10(12-8(3)13)9(5-6)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTODXRADQAPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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